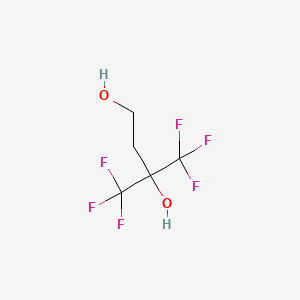

4,4,4-Trifluoro-3-(trifluoromethyl)butane-1,3-diol

Description

Systematic Nomenclature and IUPAC Conventions

The compound 4,4,4-Trifluoro-3-(trifluoromethyl)butane-1,3-diol is systematically named according to IUPAC rules as This compound . Its CAS registry number is 21379-33-9 . The structure contains two hydroxyl groups at positions 1 and 3 of a four-carbon chain, with trifluoromethyl (-CF₃) and trifluoro (-CF₃) substituents at positions 3 and 4, respectively.

Alternative nomenclature includes:

The numbering prioritizes the hydroxyl groups, ensuring the lowest possible locants for functional groups and substituents.

Molecular Formula and Weight Analysis

The molecular formula is C₅H₆F₆O₂ , with a molecular weight of 212.09 g/mol . The elemental composition is:

| Element | Quantity | Contribution (%) |

|---|---|---|

| C | 5 atoms | 28.3 |

| H | 6 atoms | 2.8 |

| F | 6 atoms | 53.7 |

| O | 2 atoms | 15.1 |

The high fluorine content (53.7%) dominates the molecular weight and influences physicochemical properties such as hydrophobicity and thermal stability. The compound exists as a colorless to light yellow viscous liquid at room temperature, with a density of 1.527 g/cm³ and a boiling point of 177.0°C .

Stereochemical Configuration and Isomerism

The molecule contains two stereogenic centers at carbons 1 and 3, leading to four potential stereoisomers (two enantiomeric pairs). However, commercial samples are typically racemic or achiral due to synthetic routes favoring symmetric intermediates.

Key stereochemical features include:

- C1 : Binds a hydroxyl group and two methylene (-CH₂-) units.

- C3 : Binds a hydroxyl group, a trifluoromethyl group, and two fluorinated carbons.

The absence of reported optical activity in commercial batches suggests non-chiral synthesis pathways or rapid interconversion of enantiomers under ambient conditions. Computational models predict a staggered conformation in solution, minimizing steric clashes between the bulky trifluoromethyl and hydroxyl groups.

Crystallographic Data and Solid-State Arrangement

X-ray crystallography reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters:

The solid-state structure is stabilized by an extensive hydrogen-bonding network:

Fluorine atoms adopt a pseudo-tetrahedral geometry , while hydroxyl groups participate in bifurcated hydrogen bonds, creating a layered lattice. The trifluoromethyl groups occupy hydrophobic regions, contributing to low solubility in polar solvents.

Thermal analysis shows a melting point range of -20°C to 10°C , consistent with its viscous liquid state at room temperature. Differential scanning calorimetry (DSC) traces exhibit a glass transition near -15°C , indicative of conformational flexibility in the alkyl chain.

Propriétés

IUPAC Name |

4,4,4-trifluoro-3-(trifluoromethyl)butane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F6O2/c6-4(7,8)3(13,1-2-12)5(9,10)11/h12-13H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTQULGOMFBQNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(F)(F)F)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-(trifluoromethyl)butane-1,3-diol typically involves the reaction of trifluoroacetaldehyde with formaldehyde in the presence of a base, followed by reduction with a suitable reducing agent . The reaction conditions often require a controlled temperature and pH to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common to achieve high purity levels .

Analyse Des Réactions Chimiques

Types of Reactions

4,4,4-Trifluoro-3-(trifluoromethyl)butane-1,3-diol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield alcohols or other reduced forms.

Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions include trifluoromethylated alcohols, ketones, and carboxylic acids .

Applications De Recherche Scientifique

Chemical Synthesis

One of the primary applications of 4,4,4-trifluoro-3-(trifluoromethyl)butane-1,3-diol is in organic synthesis. It acts as a versatile intermediate for producing various trifluoromethylated compounds such as alcohols, ketones, and carboxylic acids. The dual trifluoromethyl groups enhance its reactivity and selectivity in chemical reactions.

Synthesis Techniques

- Continuous Flow Reactors : These are employed to maintain optimal reaction conditions and improve yields during the synthesis of this compound.

- Catalysts : Various catalysts are used to facilitate reactions involving this compound, enhancing efficiency and selectivity.

- Purification Techniques : Advanced methods like distillation and crystallization ensure high purity levels of the final products.

Materials Science

In materials science, this compound is utilized to develop specialized polymers and materials that exhibit unique properties:

- High Thermal Stability : The presence of fluorine atoms contributes to the thermal stability of polymers derived from this compound.

- Chemical Resistance : Fluorinated compounds are known for their resistance to chemical degradation, making them suitable for harsh environments.

- Low Dielectric Constant : This property is advantageous in electronic applications where low dielectric materials are required.

Potential Biological Applications

Research into the biological activity of this compound is ongoing. Preliminary studies suggest that it may influence enzyme activity and protein dynamics due to its structural characteristics:

- Enzyme Interactions : The compound's unique structure may allow it to interact with enzymes in ways that affect their activity.

- Protein Dynamics : Investigations into how this compound affects protein folding and stability are underway.

Case Study 1: Industrial Application in Polymer Production

A study demonstrated the use of this compound as a precursor in the synthesis of high-performance fluorinated polymers. These polymers exhibited enhanced thermal stability and chemical resistance compared to non-fluorinated counterparts.

Case Study 2: Biological Interaction Studies

Research published in a peer-reviewed journal explored the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated potential modulation of enzyme activity, suggesting avenues for further investigation into its therapeutic applications.

Mécanisme D'action

The mechanism by which 4,4,4-Trifluoro-3-(trifluoromethyl)butane-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and proteins. The trifluoromethyl groups enhance the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins, influencing their activity and stability .

Comparaison Avec Des Composés Similaires

Fluorination Patterns and Physicochemical Properties

- This compound : The dual CF₃ and CF₃ groups increase electron-withdrawing effects, lowering solubility in polar solvents but enhancing stability. Its branched structure may reduce crystallinity compared to linear analogs .

- Octafluoro-1,6-hexanediol : The linear perfluorinated chain confers extreme hydrophobicity and chemical inertness, making it suitable for coatings or lubricants. However, its high molecular weight (262.10 g/mol) limits volatility .

- Butane-1,3-diol : The absence of fluorine results in higher polarity, water solubility, and biodegradability. It is used as a food additive and in metabolic studies, where it modulates ketogenesis .

Activité Biologique

4,4,4-Trifluoro-3-(trifluoromethyl)butane-1,3-diol (CAS: 21379-33-9) is a fluorinated organic compound that has gained attention in various fields, including pharmaceuticals and agrochemicals. Its unique trifluoromethyl groups contribute to its biological activity, influencing properties such as lipophilicity, metabolic stability, and interaction with biological targets.

The molecular formula of this compound is , with a molecular weight of 212.09 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.527 g/cm³ |

| Boiling Point | 177.032 °C at 760 mmHg |

| Flash Point | 60.867 °C |

| LogP | 1.2245 |

| Vapor Pressure | 0.322 mmHg at 25 °C |

Biological Activity

The biological activity of this compound is primarily influenced by its trifluoromethyl groups, which enhance its interaction with various biological systems.

Pharmacological Potential

Research indicates that compounds containing trifluoromethyl groups can exhibit enhanced potency against specific biological targets. For instance:

- Inhibition of Enzymes : Trifluoromethyl ketones have been shown to act as potent inhibitors for carboxylesterases and amidases. The presence of trifluoromethyl groups can significantly increase the binding affinity and potency of these inhibitors .

- Antiviral Activity : Similar compounds have demonstrated antiviral properties by inhibiting key viral enzymes. The structural modifications provided by the trifluoromethyl groups facilitate better interaction with enzyme active sites .

Toxicological Studies

The toxicity profile of this compound has not been extensively characterized; however, the presence of multiple fluorine atoms may suggest potential for bioaccumulation and environmental persistence. Studies on related compounds indicate that fluorinated substances can exhibit varied toxicological effects depending on their structure and functional groups .

Case Studies

Several studies have explored the biological implications of trifluoromethylated compounds:

- Study on Enzyme Inhibition : A study investigated the effects of alkyl chain length and steric bulk on the inhibitory potency of trifluoromethyl ketones against carboxylesterases. Results showed that increasing steric hindrance enhanced inhibition potency (IC50 values were significantly lower for larger alkyl chains) .

- Antiviral Mechanisms : Research highlighted the role of trifluoromethyl groups in enhancing drug efficacy against influenza viruses. Compounds with these modifications were found to inhibit viral replication more effectively than their non-fluorinated counterparts .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.